molecular formula C8H7ClF3NO B1406352 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline CAS No. 1706461-21-3

5-Chloro-2-methyl-4-(trifluoromethoxy)aniline

Cat. No.: B1406352
CAS No.: 1706461-21-3
M. Wt: 225.59 g/mol
InChI Key: CEGAQIPPBQTOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H7ClF3NO. It is characterized by the presence of a chloro group, a methyl group, and a trifluoromethoxy group attached to an aniline ring. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor undergoes substitution with trifluoromethoxy anion under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes, including halogenation, methylation, and trifluoromethoxylation. These steps are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it valuable in various applications .

Properties

IUPAC Name

5-chloro-2-methyl-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c1-4-2-7(14-8(10,11)12)5(9)3-6(4)13/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGAQIPPBQTOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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